molecular formula C20H16BrN3O4S B10880973 {5-bromo-2-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile

{5-bromo-2-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile

Cat. No.: B10880973
M. Wt: 474.3 g/mol
InChI Key: MLRGCHRESHOXTL-ZDLGFXPLSA-N
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Description

This compound is a complex organic molecule with the following structural formula:

C16H14BrN3O4S\text{C}_{16}\text{H}_{14}\text{BrN}_3\text{O}_4\text{S} C16​H14​BrN3​O4​S

It contains bromine, methoxy, and thiazolidine functional groups. The compound’s intricate structure suggests potential biological activity and applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Reaction Conditions::
  • Solvents: Organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
  • Base: Typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
Industrial Production::
  • Industrial-scale production involves optimization of reaction conditions, purification, and scalability.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions may modify the compound’s properties.

    Substitution: The bromine atom can be substituted with other groups.

    Cyclization: The thiazolidine ring formation involves intramolecular cyclization.

Common Reagents::

    Bromine (Br₂): Used for bromination.

    Hydrogen peroxide (H₂O₂): For oxidation.

    Hydrazine (N₂H₄): For reduction.

    Alkylating agents: For substitution reactions.

Major Products::
  • The compound itself is a significant product.
  • Byproducts may include regioisomers or side products from competing reactions.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antitumor or antimicrobial agent.

    Materials Science: Explore its use in organic electronics or catalysis.

    Biological Studies: Assess its impact on cellular processes.

Mechanism of Action

    Targets: The compound may interact with specific proteins or enzymes.

    Pathways: Investigate its effects on signaling pathways or metabolic processes.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C20H16BrN3O4S

Molecular Weight

474.3 g/mol

IUPAC Name

2-[5-bromo-2-methoxy-4-[(Z)-[2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetonitrile

InChI

InChI=1S/C20H16BrN3O4S/c1-26-15-6-4-3-5-14(15)23-20-24-19(25)18(29-20)10-12-9-16(27-2)17(11-13(12)21)28-8-7-22/h3-6,9-11H,8H2,1-2H3,(H,23,24,25)/b18-10-

InChI Key

MLRGCHRESHOXTL-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=CC(=C(C=C3Br)OCC#N)OC)/S2

Canonical SMILES

COC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC(=C(C=C3Br)OCC#N)OC)S2

Origin of Product

United States

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